3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Description
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, allowing for the creation of complex peptide sequences.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to anchor the growing peptide chain, allowing for the sequential addition of amino acids. The Fmoc group is used to protect the amino group of the amino acids, while the tert-butyl (OtBu) group protects the side chain of aspartic acid.
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Coupling: The protected amino acid is coupled to the growing peptide chain on the solid support.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the OtBu protecting group.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for high-throughput production of peptides. The use of greener solvents and optimized reaction conditions can reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and OtBu groups.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for OtBu removal.
Coupling: Carbodiimides such as DIC or EDC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Substitution: Various nucleophiles can be used to replace protecting groups.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences and functionalities. The removal of protecting groups yields the free amino acids ready for further reactions or applications .
Scientific Research Applications
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of peptide-based materials and biomolecules
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the OtBu group protects the side chain of aspartic acid. The deprotection steps expose the functional groups, allowing for the formation of peptide bonds and the creation of the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar structure but lacks the serine and Psi(Me,Me)pro modifications.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Similar structure but lacks the aspartic acid and OtBu protection.
Fmoc-Asp(OtBu)-Ser-OH: Similar structure but lacks the Psi(Me,Me)pro modification.
Uniqueness
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and modifications, which allow for precise control over peptide synthesis and the creation of complex peptide sequences. The Psi(Me,Me)pro modification provides additional stability and functionality, making it valuable for various research and industrial applications .
Biological Activity
- IUPAC Name : 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
- Molecular Formula : C₃₈H₃₃N₃O₅
- Molar Mass : 615.74 g/mol
- CAS Number : Not available
Structural Features
The compound features:
- A fluorenylmethoxycarbonyl (Fmoc) group that serves as a protecting group in peptide synthesis.
- An oxazolidine ring , which is known for its role in various biological activities.
- A carboxylic acid functional group , which can participate in hydrogen bonding and ionic interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazolidine structure may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The presence of the fluorenyl group may allow for selective binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of oxazolidines exhibit cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research indicates that compounds with the fluorenylmethoxycarbonyl moiety possess antimicrobial properties against Gram-positive bacteria. This suggests that the compound may be effective in developing new antibiotics.
- Neuroprotective Effects : Preliminary studies have shown that related oxazolidine derivatives can protect neuronal cells from oxidative stress, indicating potential for neuroprotective therapies .
Synthetic Routes
The synthesis of this compound typically involves:
- Protection of Amino Groups : Using Fmoc chemistry to protect the amino group during synthesis.
- Formation of the Oxazolidine Ring : Cyclization reactions under acidic or basic conditions to form the oxazolidine structure.
- Final Coupling Reactions : Combining various functional groups to achieve the final structure.
Analytical Techniques
Characterization is performed using:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : For molecular weight determination.
- HPLC : To assess purity and yield.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar Fmoc group | Antimicrobial |
| Compound B | Oxazolidine ring | Anticancer |
| Compound C | Fluorenyl group | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
